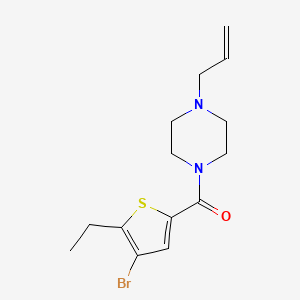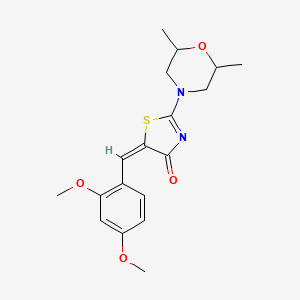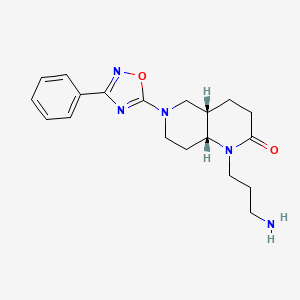![molecular formula C13H16BrN5OS B5262303 N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5262303.png)
N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a triazole ring, which is further linked to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Bromination: The pyridine ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Linking the Rings: The triazole and pyridine rings are linked via a thiol-ether bond, typically using thiolating agents.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, potentially altering the triazole or pyridine rings.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties can be leveraged for various industrial processes.
作用机制
The mechanism of action of N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(5-CHLORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(5-FLUORO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
Uniqueness
N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the presence of the bromine atom on the pyridine ring and the specific substitution pattern on the triazole ring. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5OS/c1-3-11-17-18-13(19(11)4-2)21-8-12(20)16-10-6-5-9(14)7-15-10/h5-7H,3-4,8H2,1-2H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCBAROMXHXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5262223.png)

![2-ethyl-4-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-oxazole-5-carboxamide dihydrochloride](/img/structure/B5262229.png)

![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5262239.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-N-methylbenzenesulfonamide](/img/structure/B5262249.png)
![[2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-oxoethyl]urea](/img/structure/B5262252.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1,4-diazepan-5-one](/img/structure/B5262267.png)
![1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5262274.png)
![(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5262277.png)
![prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5262280.png)
![[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-chlorophenyl)ethenyl] 2-chlorobenzoate](/img/structure/B5262295.png)

![ethyl 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B5262321.png)
